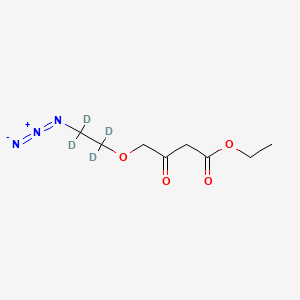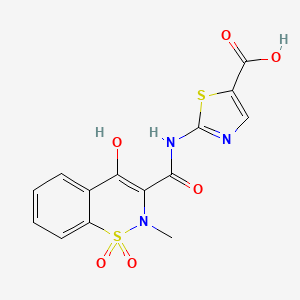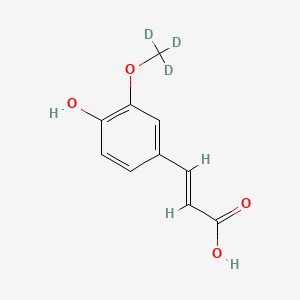
Ferulic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferulic acid is a phenolic antioxidant that is naturally found in bran and bamboo shoots, among other plants . It is a hydroxycinnamic acid, an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is classified as a phenolic phytochemical or polyphenol .
Synthesis Analysis
Ferulic acid derivatives have been designed and synthesized in search of highly active compounds . The design and microwave-assisted synthesis of mono and bis-amide derivatives of ferulic acid have been achieved under solvent-free conditions .Molecular Structure Analysis
Ferulic acid (FA), (3-methoxy-4-hydroxyl cinnamic), with the molecular formula is C10H10O4, is a phenolic organic compound . The presence of further two proton doublets with J= 15 Hz at δ 6.24 and 7.65 suggests the presence of H-2’ and H-1’ in the side chain of the compound respectively .Chemical Reactions Analysis
A theoretical study on the reaction mechanism of FA scavenging two damaging radicals (·OH and ·NO2) was investigated through the density functional theory (DFT) method. Two most possible reaction mechanisms, hydrogen atom transfer (HAT) and radical adduct formation (RAF), were studied .Physical And Chemical Properties Analysis
Ferulic acid is a crystalline powder with a molar mass of 194.18 g/mol . Its melting point ranges from 168 to 172 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 372.3±27.0 °C at 760 mmHg .科学的研究の応用
Antioxidant Properties
Ferulic Acid-d3 has scientifically proven antioxidant properties . It can be used in the prevention and therapy of diseases induced by oxidative stress . It inhibits the production of reactive oxygen species (ROS) and the activity of aldose reductase .
Anti-inflammatory Effects
Ferulic Acid-d3 also exhibits anti-inflammatory effects . It has been shown to have protective effects on liver injury induced by various factors .
Antibacterial Properties
In addition to its antioxidant and anti-inflammatory properties, Ferulic Acid-d3 has antibacterial properties .
Neuroprotective Action
Ferulic Acid-d3 has been found to have a neuroprotective action . It has potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Liver Disease Treatment
Ferulic Acid-d3 has shown potential in the treatment of liver diseases . It protects liver cells and inhibits liver injury, liver fibrosis, hepatotoxicity, and hepatocyte apoptosis caused by various factors .
Diabetes Management
Ferulic Acid-d3 has been used in the management of diabetes mellitus . A previous study showed that oral administration with Ferulic Acid-d3 at doses of 25 and 50 mg/kg daily for 8 weeks significantly lowered the insulin resistance and decreased the levels of plasma triglycerides (TG), free fatty acid (FFA), cholesterol, and phospholipids in rats fed with a high-fat diet .
Cancer Prevention
Ferulic Acid-d3 has been found to have anticancer properties . It has been shown to have high antiproliferative activity to HT-29 human colon cancer cells .
Cardiovascular Protection
Ferulic Acid-d3 has been shown to protect the cardiovascular system . It inhibits the release of inflammatory mediators, which can help prevent cardiovascular diseases .
作用機序
Target of Action
Ferulic Acid-d3, also known as Ferulic Acid (FA), is a phenolic organic compound found in various medicinal plants and food raw materials . It has been found to act on a series of intracellular and extracellular targets, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play crucial roles in cell signaling, apoptosis, and cell cycle regulation.
Mode of Action
FA exhibits various biological activities, such as antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . FA can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
FA is involved in the regulation of several signaling pathways. It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It acts on the PI3K/AKT, Bcl-2, and P53 pathways , which are vital for cell survival, growth, and apoptosis. In addition, FA can suppress oxidative stress by inhibiting the mRNA and protein expression of CYP2E1 .
Pharmacokinetics
It is known that fa shows rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination after oral administration . The relative bioavailability of FA after transdermal administration can be calculated using a specific equation .
Result of Action
FA has shown to have protective effects on liver injury induced by various factors, mainly through the signal pathways related to TLR4/NF-κB and Keap1/Nrf2 . It can also inhibit liver fibrosis, liver steatosis, and reduce lipid toxicity, improve insulin resistance in the liver, and exert an anti-liver cancer effect .
Action Environment
FA is a natural active substance present in plant cell walls, with antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It is abundant in numerous cereals and grains, fruits and vegetables, some beverages, as well as in monocot plants . The environment, including the presence of other compounds and the pH, can influence the action, efficacy, and stability of FA .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-CGLOQUBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is ferulic acid-d3 used instead of regular ferulic acid in these studies?
A1: Ferulic acid-d3 serves as an internal standard in these studies. [, ] An internal standard is a compound similar to the analyte (ferulic acid in this case) but distinguishable by analytical techniques like mass spectrometry. Introducing a known amount of the internal standard helps to account for variations in sample preparation and analysis, leading to more accurate and reliable quantification of ferulic acid in biological samples.
Q2: How does the use of mass fragmentography coupled with ferulic acid-d3 benefit the analysis of ferulic acid in plasma?
A2: Mass fragmentography, also known as selected ion monitoring (SIM), enhances the sensitivity and specificity of the analysis. [] By focusing on specific ions of both ferulic acid and ferulic acid-d3, the technique minimizes interference from other compounds present in the plasma. This is particularly important for complex biological samples. The use of ferulic acid-d3 further improves the accuracy by providing a direct point of comparison for the analyte's signal, leading to more reliable quantification of ferulic acid concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

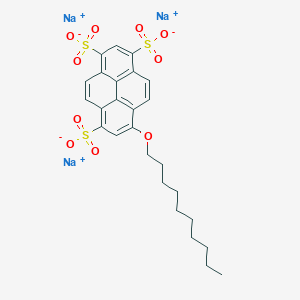
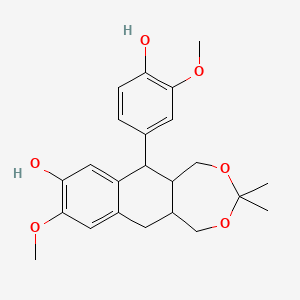
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

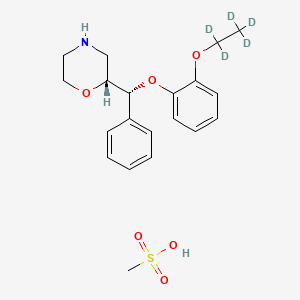

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
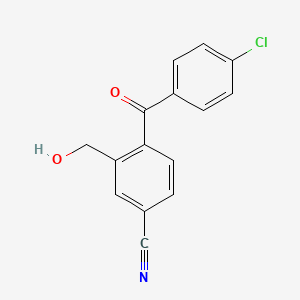

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
